molecular formula C4H8N2O B2695379 N'-hydroxy-2-methylprop-2-enimidamide CAS No. 1369871-98-6

N'-hydroxy-2-methylprop-2-enimidamide

Cat. No. B2695379
CAS RN: 1369871-98-6
M. Wt: 100.121
InChI Key: UWJLTYDYDUBBDD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name for this compound is (1Z)-N’-hydroxy-2-methyl-2-propenimidamide . The InChI code is 1S/C4H8N2O/c1-3(2)4(5)6-7/h4H,1,5H2,2H3 . The molecular weight is 100.12 .


Physical And Chemical Properties Analysis

“N’-hydroxy-2-methylprop-2-enimidamide” is an oil at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Analytical Chemistry Applications

  • Magnetic Solid Phase Extraction : In a study by Chen and Zhu (2016), hydrophobic ionic liquids, including N'-hydroxy-2-methylprop-2-enimidamide derivatives, were used to coat nanoparticles for magnetic solid phase extraction. This method, applied for the separation and analysis of Rhodamine B in food samples, demonstrated rapid adsorption and high reusability, indicating its potential for analytical applications in food chemistry (Chen & Zhu, 2016).

Material Science Applications

  • Functionalization of Cyclodextrins : Melone et al. (2015) reported the synthesis of cyclodextrin derivatives bearing an N-hydroxyphthalimide moiety, closely related to N'-hydroxy-2-methylprop-2-enimidamide. These compounds exhibited potential for the hydroperoxidation of polyunsaturated fatty acids, highlighting their utility in the development of new materials with biological applications (Melone, Petroselli, Pastori, & Punta, 2015).

  • Synthesis of Ionic Liquids : Holbrey et al. (2003) synthesized new ionic liquids containing (2-hydroxypropyl)-functionalized imidazolium cations, related to N'-hydroxy-2-methylprop-2-enimidamide. These ionic liquids showed unique behavior, such as increased hydrophilicity and formation of liquid–liquid biphases with acetone, suggesting their potential use in green chemistry applications (Holbrey, Turner, Reichert, & Rogers, 2003).

Biochemistry Applications

  • Antimicrobial Activity : Solanki (2022) explored the antimicrobial activity of N- hydroxyl methyl phthalimide, similar in structure to N'-hydroxy-2-methylprop-2-enimidamide. The study showed that metal complexes of certain derivatives exhibited significant toxicity to fungi, indicating potential applications in the development of new antimicrobial agents (Solanki, 2022).

Mechanism of Action

The mechanism of action for “N’-hydroxy-2-methylprop-2-enimidamide” is not specified in the search results. This could be due to the compound’s versatility and its use in a wide range of scientific research.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N'-hydroxy-2-methylprop-2-enimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-3(2)4(5)6-7/h7H,1H2,2H3,(H2,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJLTYDYDUBBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-2-methylprop-2-enimidamide

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